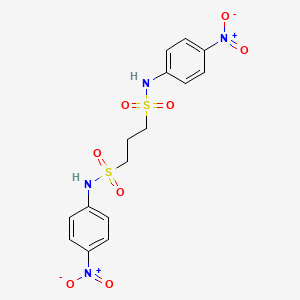

N,N'-bis(4-nitrophenyl)propane-1,3-disulfonamide

Description

Properties

IUPAC Name |

N,N'-bis(4-nitrophenyl)propane-1,3-disulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O8S2/c20-18(21)14-6-2-12(3-7-14)16-28(24,25)10-1-11-29(26,27)17-13-4-8-15(9-5-13)19(22)23/h2-9,16-17H,1,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBORQGZBYPPHGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NS(=O)(=O)CCCS(=O)(=O)NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N'-bis(4-nitrophenyl)propane-1,3-disulfonamide typically involves the reaction of 4-nitroaniline with propane-1,3-disulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of N,N'-bis(4-nitrophenyl)propane-1,3-disulfonamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then subjected to rigorous quality control measures to ensure it meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N,N'-bis(4-nitrophenyl)propane-1,3-disulfonamide undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Reduction: The major product is N1,N3-bis(4-aminophenyl)propane-1,3-disulfonamide.

Substitution: The products depend on the nucleophile used in the reaction.

Scientific Research Applications

N,N'-bis(4-nitrophenyl)propane-1,3-disulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N'-bis(4-nitrophenyl)propane-1,3-disulfonamide involves its interaction with specific molecular targets. The nitrophenyl groups can participate in electron transfer reactions, while the sulfonamide groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Key Observations:

- Backbone Flexibility : The propane-1,3-diyl backbone in the target compound offers conformational flexibility compared to rigid benzene or diazepane backbones in analogs .

- Electron Effects : The 4-nitrophenyl groups enhance electrophilicity, contrasting with electron-donating methoxy or carboxy groups in other sulfonamides .

- Functional Group Diversity : Ureyl-benzamide derivatives () exhibit hydrogen-bonding capacity for anion recognition, whereas diazepane-linked sulfonamides () may target biological receptors due to their heterocyclic moieties .

Biological Activity

N,N'-bis(4-nitrophenyl)propane-1,3-disulfonamide is a sulfonamide compound that has garnered attention for its biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

N,N'-bis(4-nitrophenyl)propane-1,3-disulfonamide is characterized by two nitrophenyl groups and sulfonamide functionalities attached to a propane backbone. The presence of nitro groups enhances its potential for biological activity due to increased electron-withdrawing character, which can influence binding interactions with biological targets.

Antimicrobial Properties

Research indicates that sulfonamide compounds exhibit significant antibacterial activity. N,N'-bis(4-nitrophenyl)propane-1,3-disulfonamide has been evaluated for its effectiveness against various bacterial strains. In vitro studies show that it possesses a broad spectrum of antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Streptococcus pneumoniae | 16 µg/mL |

| Escherichia coli | 64 µg/mL |

Anticancer Activity

Recent studies have explored the anticancer potential of N,N'-bis(4-nitrophenyl)propane-1,3-disulfonamide. It has been shown to induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the inhibition of key signaling pathways such as the PI3K/Akt pathway, leading to cell cycle arrest and increased rates of apoptosis .

Enzyme Inhibition

N,N'-bis(4-nitrophenyl)propane-1,3-disulfonamide has been investigated as an inhibitor of carbonic anhydrase (CA), an enzyme crucial for maintaining acid-base balance in organisms. Inhibition studies reveal that this compound exhibits competitive inhibition with a Ki value in the low micromolar range . Such inhibition can have therapeutic implications in conditions like glaucoma and edema.

Study 1: Antimicrobial Efficacy

A study conducted by Verma et al. (2020) assessed the antibacterial efficacy of various sulfonamides, including N,N'-bis(4-nitrophenyl)propane-1,3-disulfonamide. The results indicated that this compound showed superior activity compared to traditional sulfa drugs, suggesting its potential as a new antimicrobial agent .

Study 2: Anticancer Mechanism

In a separate investigation into its anticancer properties, researchers found that treatment with N,N'-bis(4-nitrophenyl)propane-1,3-disulfonamide resulted in a significant decrease in cell viability in MCF-7 breast cancer cells. Flow cytometry analysis revealed an increase in the sub-G1 population, indicating apoptosis induction .

Q & A

Q. What are the optimal synthetic routes for N,N'-bis(4-nitrophenyl)propane-1,3-disulfonamide, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic aromatic substitution (NAS) or polycondensation reactions. For example, NAS of 4-nitrophthalonitrile with sulfonamide precursors under microwave irradiation improves reaction efficiency and yield compared to conventional heating . Polycondensation with diamine monomers in polar aprotic solvents (e.g., N-methyl-2-pyrrolidone) using triphenyl phosphite as a catalyst yields polymers with inherent viscosities up to 0.65 dL/g, indicating high molecular weight . Key factors affecting yield include solvent choice, temperature, and stoichiometric control of nitro and sulfonamide groups.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- X-ray diffraction (XRD): Resolves crystal structure parameters (e.g., triclinic system with unit cell dimensions a = 8.647 Å, b = 9.135 Å, c = 14.608 Å) and confirms sulfonamide coordination modes .

- FTIR and NMR: Identify functional groups (e.g., S=O stretches at ~1350 cm⁻¹ in FTIR) and proton environments (e.g., aryl and methylene signals in ¹H NMR) .

- Elemental analysis: Validates purity by matching experimental and theoretical C/H/N/S ratios .

Q. What are common impurities or byproducts during synthesis, and how are they identified?

Byproducts may include unreacted 4-nitrophenyl precursors or incomplete sulfonamide formation. Reverse-phase HPLC with UV detection (e.g., at 254 nm) effectively separates and quantifies impurities . Mass spectrometry (MS) can detect side products like N-(4-amino-3,5-dichlorophenyl) derivatives, which share structural similarities .

Advanced Research Questions

Q. How does N,N'-bis(4-nitrophenyl)propane-1,3-disulfonamide act as a catalyst in electrophilic substitutions, and what are its mechanistic roles?

The compound facilitates electrophilic substitutions (e.g., benzimidazole synthesis) via its sulfonamide groups, which act as electron-withdrawing groups (EWGs) to activate substrates. In solvent-free conditions, it promotes condensation of aldehydes and ketones with indole derivatives, achieving yields >85% under mild conditions. Mechanistic studies suggest it stabilizes transition states through hydrogen bonding and π-π interactions .

Q. How do structural modifications (e.g., substituents) affect its catalytic efficiency and selectivity in benzimidazole synthesis?

Introducing electron-withdrawing substituents (e.g., -NO₂) enhances electrophilicity, improving reaction rates but potentially reducing selectivity. Comparative studies of derivatives like N,N'-bis(4-fluorophenyl) analogs show reduced catalytic activity (yields ~60%), highlighting the nitro group's critical role in charge delocalization . Computational models (DFT) can predict substituent effects on transition-state stabilization .

Q. What computational approaches can model its interactions with biological targets, and what challenges exist?

Molecular docking and molecular dynamics simulations are used to study interactions with enzymes (e.g., HIV-1 reverse transcriptase). Challenges include accurately modeling the sulfonamide group's conformational flexibility and solvation effects. Hybrid QM/MM methods improve predictions of binding affinities for nitroaromatic inhibitors .

Q. How can contradictions in catalytic activity under solvent-free vs. solvent-based conditions be resolved?

Contradictions arise from differing dielectric environments. For example, solvent-free conditions enhance reaction rates due to reduced activation energy, while aqueous conditions improve selectivity by stabilizing intermediates. Systematic kinetic studies (e.g., variable-temperature NMR) and Hammett plots can elucidate solvent effects on transition states .

Methodological Recommendations

- Synthesis Optimization: Use microwave-assisted NAS for rapid, high-yield synthesis .

- Catalytic Screening: Employ solvent-free protocols for green chemistry applications .

- Characterization: Combine XRD for structural clarity with HPLC-MS for impurity profiling .

- Computational Modeling: Apply DFT to predict substituent effects and docking studies for biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.